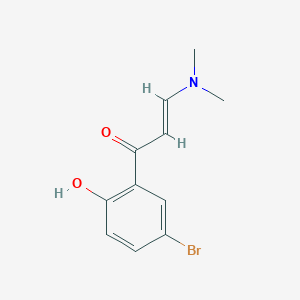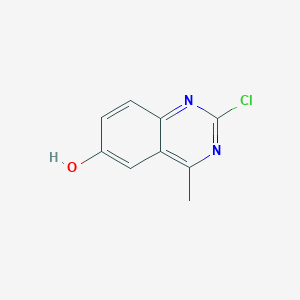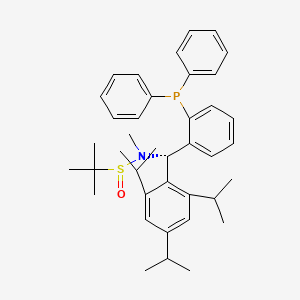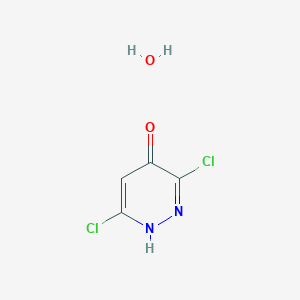
3,6-Dichloropyridazin-4-ol hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dichloropyridazin-4-ol hydrate is an organic compound with the molecular formula C4H2Cl2N2O. It is a derivative of pyridazine, characterized by the presence of two chlorine atoms at the 3rd and 6th positions and a hydroxyl group at the 4th position. This compound is often used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloropyridazin-4-ol hydrate typically involves the reaction of 3,6-dihydroxy pyridazine with phosphorus oxychloride. The reaction is carried out in a suitable solvent at temperatures ranging from 0 to 80°C. The product is then purified to obtain the pure compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield. The use of advanced purification techniques is essential to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dichloropyridazin-4-ol hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the chlorine atoms or the hydroxyl group.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated pyridazinones, while substitution reactions can produce various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3,6-Dichloropyridazin-4-ol hydrate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of 3,6-Dichloropyridazin-4-ol hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dichloropyridazine: Similar in structure but lacks the hydroxyl group.
3,6-Dichloro-4-hydroxypyridazine: Another derivative with similar properties.
3,4,6-Trichloropyridazine: Contains an additional chlorine atom.
Uniqueness
3,6-Dichloropyridazin-4-ol hydrate is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer specific chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C4H4Cl2N2O2 |
|---|---|
Peso molecular |
182.99 g/mol |
Nombre IUPAC |
3,6-dichloro-1H-pyridazin-4-one;hydrate |
InChI |
InChI=1S/C4H2Cl2N2O.H2O/c5-3-1-2(9)4(6)8-7-3;/h1H,(H,7,9);1H2 |
Clave InChI |
WVLLQTIEXMKPHP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NN=C(C1=O)Cl)Cl.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


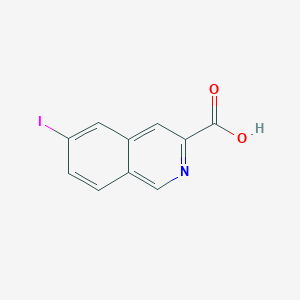
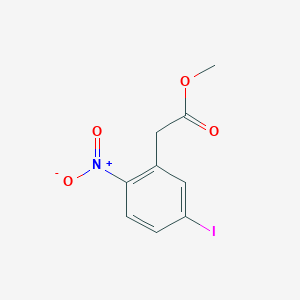
![6,7-Dihydrospiro[cyclopenta[b]pyridine-5,2'-[1,3]dioxolane]](/img/structure/B13659073.png)
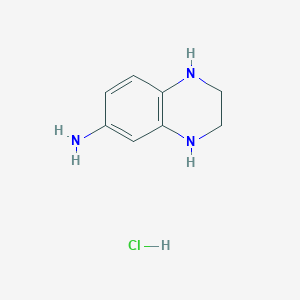
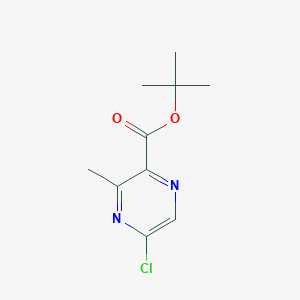
![5-Bromospiro[indoline-3,3'-pyrrolidin]-2-one](/img/no-structure.png)
![5-Methyl-2-[(trimethylsilyl)ethynyl]pyridin-3-amine](/img/structure/B13659097.png)
